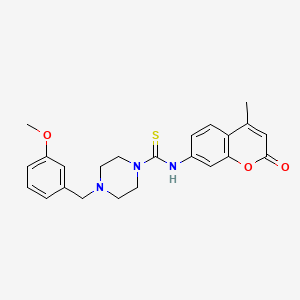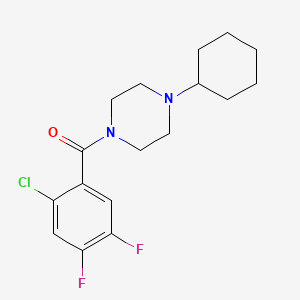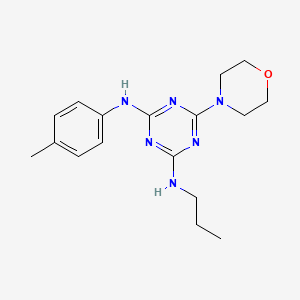![molecular formula C29H28N2O2 B4852532 2-(4-isopropoxyphenyl)-N-[1-(4-methylphenyl)propylidene]-4-quinolinecarboxamide](/img/structure/B4852532.png)
2-(4-isopropoxyphenyl)-N-[1-(4-methylphenyl)propylidene]-4-quinolinecarboxamide
説明
2-(4-isopropoxyphenyl)-N-[1-(4-methylphenyl)propylidene]-4-quinolinecarboxamide, also known as IQ-1S, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. IQ-1S belongs to the family of quinoline carboxamide compounds, which have been shown to possess a wide range of biological activities including anti-cancer, anti-inflammatory, and anti-viral properties.
作用機序
The mechanism of action of 2-(4-isopropoxyphenyl)-N-[1-(4-methylphenyl)propylidene]-4-quinolinecarboxamide is not fully understood. However, it has been shown to inhibit the activity of the transcription factor STAT3, which is involved in the regulation of various cellular processes including cell proliferation, differentiation, and survival. By inhibiting STAT3 activity, 2-(4-isopropoxyphenyl)-N-[1-(4-methylphenyl)propylidene]-4-quinolinecarboxamide can induce apoptosis in cancer cells and reduce the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
2-(4-isopropoxyphenyl)-N-[1-(4-methylphenyl)propylidene]-4-quinolinecarboxamide has been shown to have several biochemical and physiological effects. It can induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2. 2-(4-isopropoxyphenyl)-N-[1-(4-methylphenyl)propylidene]-4-quinolinecarboxamide can also reduce the production of pro-inflammatory cytokines and chemokines by inhibiting the activity of STAT3. Additionally, 2-(4-isopropoxyphenyl)-N-[1-(4-methylphenyl)propylidene]-4-quinolinecarboxamide has been shown to inhibit the replication of viruses such as HIV and HCV by interfering with viral protein synthesis.
実験室実験の利点と制限
One of the major advantages of using 2-(4-isopropoxyphenyl)-N-[1-(4-methylphenyl)propylidene]-4-quinolinecarboxamide in lab experiments is its high potency and specificity. 2-(4-isopropoxyphenyl)-N-[1-(4-methylphenyl)propylidene]-4-quinolinecarboxamide has been shown to have a low toxicity profile and can selectively target cancer cells and infected cells without affecting normal cells. However, one of the limitations of using 2-(4-isopropoxyphenyl)-N-[1-(4-methylphenyl)propylidene]-4-quinolinecarboxamide is its limited solubility in water, which can make it difficult to administer in in vivo experiments.
将来の方向性
There are several future directions for the research on 2-(4-isopropoxyphenyl)-N-[1-(4-methylphenyl)propylidene]-4-quinolinecarboxamide. One of the areas of interest is the development of 2-(4-isopropoxyphenyl)-N-[1-(4-methylphenyl)propylidene]-4-quinolinecarboxamide analogs with improved solubility and bioavailability. Another area of interest is the investigation of the potential therapeutic applications of 2-(4-isopropoxyphenyl)-N-[1-(4-methylphenyl)propylidene]-4-quinolinecarboxamide in other diseases such as autoimmune disorders and neurodegenerative diseases. Additionally, the mechanism of action of 2-(4-isopropoxyphenyl)-N-[1-(4-methylphenyl)propylidene]-4-quinolinecarboxamide needs to be further elucidated to fully understand its therapeutic potential.
科学的研究の応用
2-(4-isopropoxyphenyl)-N-[1-(4-methylphenyl)propylidene]-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-cancer properties by inhibiting the proliferation of cancer cells and inducing apoptosis. 2-(4-isopropoxyphenyl)-N-[1-(4-methylphenyl)propylidene]-4-quinolinecarboxamide has also been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and chemokines. Additionally, 2-(4-isopropoxyphenyl)-N-[1-(4-methylphenyl)propylidene]-4-quinolinecarboxamide has been shown to possess anti-viral properties by inhibiting the replication of viruses such as HIV and HCV.
特性
IUPAC Name |
N-[1-(4-methylphenyl)propylidene]-2-(4-propan-2-yloxyphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2O2/c1-5-26(21-12-10-20(4)11-13-21)31-29(32)25-18-28(30-27-9-7-6-8-24(25)27)22-14-16-23(17-15-22)33-19(2)3/h6-19H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXILXTONSVRLIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)OC(C)C)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1E)-1-(4-methylphenyl)propylidene]-2-[4-(propan-2-yloxy)phenyl]quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[4-(2-amino-2-oxoethoxy)phenyl]-N-(4-chloro-2,5-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B4852468.png)
![N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4852474.png)
![1-(4-ethoxyphenyl)-2,5,6-triphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B4852475.png)
![allyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate](/img/structure/B4852503.png)
![N-(4-bromo-2-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B4852507.png)
![4-bromo-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4852514.png)
![methyl 2-{[(1-acetyl-4-piperidinyl)carbonyl]amino}benzoate](/img/structure/B4852517.png)
![2-phenoxy-N-{4-[(1-piperidinylacetyl)amino]phenyl}acetamide](/img/structure/B4852540.png)
![N-[4-(2-phenylethoxy)phenyl]nicotinamide](/img/structure/B4852544.png)
![3,6-dichloro-2-methoxy-N-{[(4-methoxyphenyl)amino]carbonyl}benzamide](/img/structure/B4852546.png)


